2-Hydroxy-6-methoxybenzaldehyde

Vue d'ensemble

Description

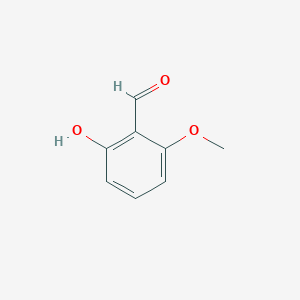

2-Hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O3. It is also known as 6-methoxysalicylaldehyde. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring with an aldehyde group (-CHO) at the ortho position relative to the hydroxyl group. It is a white to light yellow crystalline solid with a melting point of 41-43°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methoxybenzaldehyde can be synthesized through various methods. One common method involves the reaction of 2-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the ortho position relative to the hydroxyl group .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: 2-Hydroxy-6-methoxybenzoic acid.

Reduction: 2-Hydroxy-6-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Pharmaceutical Intermediate:

2-Hydroxy-6-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for functionalization that is essential in drug development processes.

Case Study:

In a study focusing on the synthesis of novel anti-inflammatory agents, researchers utilized this compound to create derivatives that exhibited enhanced potency against inflammatory pathways. The derivatives were tested in vitro and showed promising results, indicating the compound's utility in drug design .

2. Synthesis of Radiolabeling Precursors:

The compound is also employed in the synthesis of radiolabeling precursors for imaging studies. For instance, it has been used to synthesize [¹¹C]PBR06, a radioligand for positron emission tomography (PET) imaging, which targets the translocator protein (TSPO) associated with neuroinflammation and tumor progression .

Antimicrobial and Antioxidant Activities

1. Antimicrobial Properties:

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness as a potential antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 80 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Case Study:

In a comparative study of essential oils and their components, this compound was found to inhibit the growth of pathogenic bacteria effectively, showcasing its potential as a natural preservative in food products .

2. Antioxidant Activity:

The compound has shown promising antioxidant properties in various assays, including DPPH and β-carotene bleaching tests.

| Assay | IC50 (mg/mL) |

|---|---|

| DPPH inhibition | 0.25 |

| β-Carotene bleaching | 0.37 |

These results suggest that it could be beneficial in formulations aimed at reducing oxidative stress .

Material Science Applications

1. Synthesis of Functional Materials:

Due to its reactive aldehyde group, this compound can be used to synthesize functionalized polymers and materials with specific properties for applications in coatings and adhesives.

Case Study:

Research demonstrated the use of this compound in creating polymeric materials with enhanced thermal stability and mechanical properties, suitable for industrial applications .

Summary

This compound is a versatile compound with significant applications across pharmaceuticals, material science, and food preservation due to its antimicrobial and antioxidant properties. Ongoing research continues to unveil new uses and derivatives that leverage its unique chemical structure.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-6-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death . Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparaison Avec Des Composés Similaires

2-Hydroxy-6-methoxybenzaldehyde can be compared with other similar compounds, such as:

2-Hydroxy-4-methoxybenzaldehyde: An isomer with the methoxy group at the para position relative to the hydroxyl group.

2-Hydroxy-5-methoxybenzaldehyde: Another isomer with the methoxy group at the meta position relative to the hydroxyl group.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.

Activité Biologique

2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7) is an organic compound known for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHO

- Molecular Weight : 152.15 g/mol

- Structure : The compound features a hydroxyl group and a methoxy group on the benzaldehyde ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

-

Minimum Inhibitory Concentration (MIC) :

- The MIC for Staphylococcus aureus was determined to be 1024 µg/ml, indicating significant antibacterial potential against this common pathogen, especially concerning methicillin-resistant strains (MRSA) .

- The compound demonstrated a minimum bactericidal concentration (MBC) at twice the MIC, suggesting that it can effectively kill bacterial cells at higher concentrations .

-

Mechanism of Action :

- Studies indicate that this compound disrupts bacterial cell membranes, leading to increased permeability and release of intracellular components such as proteins and nucleic acids .

- Scanning Electron Microscopy (SEM) revealed morphological changes in bacterial cells treated with the compound, further supporting its role in membrane disruption .

- Biofilm Disruption :

Anti-Virulence Properties

In addition to direct antibacterial effects, this compound exhibits anti-virulence properties:

- It has been reported to inhibit virulence factors such as staphyloxanthin production and various enzymes (lipase, nuclease, hemolysin) associated with MRSA pathogenicity .

- Transcriptomic analyses suggest that the compound targets virulence regulatory genes like sigB and saeS, reducing the overall virulence arsenal of MRSA .

Cytotoxicity

In vitro cytotoxicity assays using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound is non-toxic at concentrations effective against bacteria, making it a promising candidate for therapeutic applications without significant side effects .

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Pathogen | MIC (µg/ml) | Effect | Notes |

|---|---|---|---|---|

| Study 1 | Staphylococcus aureus | 1024 | Antibacterial | Inhibits virulence factors |

| Study 2 | Biofilms of MRSA | N/A | Dislodges ~80% | Effective in biofilm disruption |

| Study 3 | PBMCs | N/A | Non-toxic | Safe for human cells |

Propriétés

IUPAC Name |

2-hydroxy-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJPDDVDKXHRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220262 | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-44-7 | |

| Record name | 2-Hydroxy-6-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes used to produce 2-hydroxy-6-methoxybenzaldehyde, and what key reactions are involved?

A1: this compound serves as a valuable building block in organic synthesis. [, ] Researchers have successfully synthesized this compound using different starting materials and strategies:

Q2: Can you explain the significance of the alkoxy substituent in reactions involving this compound derivatives?

A2: Research indicates that the alkoxy substituent, specifically a methoxy group in the 4-position relative to the aldehyde, plays a crucial role in the reactivity of this compound derivatives. For instance, in the reaction of (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol with sodium hydride (NaH) in dimethylformamide (DMF), the presence of the methoxy group adjacent to the iodine atom is essential for achieving high regioselectivity during DMF addition. [] This selectivity arises from the electronic and steric influence of the methoxy group, directing the reaction to occur preferentially at a specific position.

Q3: How is this compound used in natural product synthesis?

A3: this compound has proven valuable in the total synthesis of natural products. One example involves the synthesis of the proposed structure of (±)-nidemone, where this compound serves as a key starting material. [] Moreover, researchers employed a similar methodology with this compound derivatives to synthesize gigasol, resulting in a structural reassignment of this biscoumarin natural product. [] These examples highlight the versatility of this compound as a building block for complex molecule synthesis.

Q4: Has this compound been isolated from natural sources, and what is known about its properties?

A4: While the provided research focuses on synthetic applications of this compound, one study investigates its natural occurrence. Researchers identified (-)-auriculacacidin, a novel type of flavan-3,4-diol, as a major component in the acetone extract of Cassia auriculata bark. [] They characterized (-)-auriculacacidin through its crystalline derivatives and confirmed its structure by oxidation with potassium permanganate and periodic acid. Notably, the degradation of (-)-auriculacacidin by periodic acid yielded this compound, suggesting its presence as a structural unit within the natural product. [] This finding highlights the potential of this compound and its derivatives as bioactive compounds or precursors for drug discovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.